Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core, a methoxyphenyl group, and a pyridinylmethylene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiazolo[3,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[3,2-A]pyrimidine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative reacts with the intermediate compound.
Formation of the Pyridinylmethylene Moiety: This step involves the condensation of a pyridine derivative with the intermediate compound to form the pyridinylmethylene group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
The reaction conditions for each step vary, including the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyridinylmethylene groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolo[3,2-A]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit similar biological activities but with varying potency and selectivity.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group may have similar chemical reactivity but different biological activities depending on the other functional groups present.
Pyridinylmethylene Derivatives: These compounds share the pyridinylmethylene moiety and may exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and findings.
Structural Characteristics
The compound features a thiazolo-pyrimidine core structure, which is significant for its biological properties. The presence of substituents such as the methoxyphenyl group and the pyridine moiety contributes to its pharmacological profile.
Biological Activity Overview
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Antiviral Activity :
- Preliminary studies indicate that derivatives of thiazolo-pyrimidines exhibit inhibitory effects against viral proteases, particularly the SARS-CoV 3CL protease. This protease is crucial for viral replication, making inhibitors of this enzyme valuable in antiviral therapy .
- The compound's structure suggests it may have similar inhibitory properties due to the presence of a benzothiazole or related moiety that enhances binding affinity to the target enzyme.
-
Cytotoxicity Studies :
- In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on thiazole derivatives indicate significant cytotoxicity against melanoma and pancreatic cancer cells .
- The specific compound's activity against cancer cells remains to be fully elucidated but suggests potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Details |
---|---|
Antiviral | Inhibitory effects on SARS-CoV 3CL protease; structure suggests potential for similar action. |
Cytotoxicity | Significant effects observed in melanoma and pancreatic cancer cell lines in related studies. |
Detailed Research Findings
-
Synthesis and Evaluation :
- The synthesis of the compound involves a multi-step process that includes coupling reactions of key intermediates. These methods are critical for producing compounds with desired biological activity .
- Evaluation of the synthesized compounds often includes fluorometric assays to determine IC50 values against specific targets, such as proteases involved in viral replication.
- Structure-Activity Relationship (SAR) :
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21N3O4S/c1-4-30-22(28)19-14(2)25-23-26(20(19)16-7-9-17(29-3)10-8-16)21(27)18(31-23)12-15-6-5-11-24-13-15/h5-13,20H,4H2,1-3H3/b18-12+ |
InChI Key |
ISXYLFIYDJBBNT-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN=CC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN=CC=C4)S2)C |
Origin of Product |
United States |
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